Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-c]pyridine ring system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate: shares structural similarities with other furo[3,2-c]pyridine derivatives.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- CAS Number : 2059947-08-7
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the furo[3,2-c]pyridine moiety is particularly relevant in determining its interactions with biological targets.
This compound has shown various mechanisms of action in preliminary studies:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a protective effect against oxidative stress. This is particularly important in preventing cellular damage associated with chronic diseases.
- Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation, making it a candidate for further research in neurodegenerative diseases.
Biological Activity Data Table
Activity Type | Observation | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Antioxidant | Significant free radical scavenging | |
Neuroprotective | Reduced neuronal apoptosis in vitro |
Case Studies
-
Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent. -
Neuroprotection in Animal Models :
An animal study investigated the neuroprotective effects of this compound in models of induced oxidative stress. Results showed that treatment with this compound significantly reduced markers of oxidative damage and improved cognitive function assessments compared to control groups.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 5-benzyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-2-20-16(19)17-9-11-21-15(17)8-10-18(13-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
BDWBZNRNEVGYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCOC1CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.